Synthesis pathway for 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide
Synthesis pathway for 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide
This guide details the synthesis of 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide , a specialized heterocyclic salt historically utilized as a methylenetetrahydrofolate model and a carbon-transfer reagent in the synthesis of indole alkaloids (e.g., Aspidosperma and Hunteria alkaloids).
The synthesis is a linear, three-step protocol characterized by high regioselectivity governed by the steric hindrance of the gem-dimethyl group.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is a quaternary imidazolinium salt. Disconnection of the N-methyl group and the N-tosyl group reveals the core heterocycle: 4,4-dimethyl-2-imidazoline .
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Quaternization (Final Step): The final electrophilic methylation must occur at the N3 position. This requires a precursor where N1 is already protected/substituted.
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Protection (Regiocontrol): The N-tosyl group is introduced to the 4,4-dimethyl-2-imidazoline core. Steric hindrance dictates that the bulky tosyl group will selectively attack the less hindered nitrogen (N1), distal to the gem-dimethyl group at C4.
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Cyclization: The heterocycle is formed from 1,2-diamino-2-methylpropane and a C1 synthon (triethyl orthoformate).
Figure 1: Retrosynthetic logic flow from the target salt to the diamine starting material.
Part 2: Detailed Synthesis Protocol
Step 1: Cyclization to 4,4-Dimethyl-2-imidazoline
This step constructs the heterocyclic core. The use of triethyl orthoformate is preferred over formic acid to drive the equilibrium by removing volatile ethanol.
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Reagents: 1,2-Diamino-2-methylpropane (1.0 equiv), Triethyl orthoformate (1.2 equiv), p-Toluenesulfonic acid (cat.).
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Conditions: Reflux (120–140 °C).
Protocol:
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Charge a round-bottom flask with 1,2-diamino-2-methylpropane (e.g., 8.8 g, 0.1 mol).
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Add triethyl orthoformate (17.8 g, 0.12 mol) and a catalytic crystal of p-TsOH.
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Equip the flask with a distillation head (short path).
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Heat the mixture to 130 °C. Ethanol will distill off as the ring closes.
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Once ethanol evolution ceases (approx. 2–3 hours), increase vacuum to remove excess orthoformate.
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Purification: Distill the residue under reduced pressure (approx. 80–85 °C at 15 mmHg) to yield 4,4-dimethyl-2-imidazoline as a hygroscopic oil or low-melting solid.
Step 2: Regioselective N-Tosylation
This is the critical stereoelectronic control step. The gem-dimethyl group at C4 creates significant steric bulk around N3. Consequently, the tosyl chloride attacks the sterically accessible N1 nitrogen.
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Reagents: 4,4-Dimethyl-2-imidazoline (1.0 equiv), p-Toluenesulfonyl chloride (TsCl, 1.05 equiv), Triethylamine (1.2 equiv), DCM (Dichloromethane).
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Conditions: 0 °C to Room Temperature (RT).
Protocol:
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Dissolve 4,4-dimethyl-2-imidazoline (9.8 g, 0.1 mol) and triethylamine (16.7 mL, 0.12 mol) in anhydrous DCM (100 mL). Cool to 0 °C.
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Add a solution of TsCl (20.0 g, 0.105 mol) in DCM dropwise over 30 minutes.
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Allow the mixture to warm to RT and stir for 4 hours.
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Workup: Wash the organic layer with water (2 x 50 mL), saturated NaHCO₃, and brine.
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Dry over MgSO₄ and concentrate in vacuo.
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Purification: Recrystallize the solid from ethyl acetate/hexanes to obtain 1-tosyl-4,4-dimethyl-2-imidazoline .
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Validation: ¹H NMR should show the tosyl aromatic signals and the gem-dimethyl singlet. The absence of N-H stretch in IR confirms protection.
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Step 3: Quaternization with Methyl Iodide
The final step converts the neutral imidazoline into the reactive imidazolinium salt. The nitrogen at position 3 (N3), now the only nucleophilic center remaining (part of the amidine-like system), is alkylated.
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Reagents: 1-Tosyl-4,4-dimethyl-2-imidazoline (1.0 equiv), Methyl Iodide (MeI, 3.0 equiv), Acetonitrile (dry).
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Conditions: Reflux or prolonged stirring at RT in a sealed vessel.
Protocol:
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Dissolve 1-tosyl-4,4-dimethyl-2-imidazoline (5.0 g, ~20 mmol) in dry acetonitrile (25 mL).
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Add Methyl Iodide (3.7 mL, 60 mmol). Caution: MeI is a neurotoxin and alkylating agent. Use a fume hood.
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Heat the solution to gentle reflux for 6–12 hours. The product often precipitates as the reaction progresses.
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Cool the mixture to 0 °C.
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Isolation: Filter the white crystalline precipitate. Wash with cold ether to remove unreacted MeI and starting material.
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Drying: Dry under high vacuum to yield 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide .
Part 3: Reaction Mechanism & Regiochemistry
The pathway relies on the steric differentiation between N1 and N3.
Figure 2: Mechanistic pathway highlighting the steric control at C4 that directs tosylation to N1.
Chemical Causality:
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N1 vs N3: In the neutral imidazoline, N1 is adjacent to a methylene group (-CH₂-), while N3 is adjacent to a quaternary carbon (-C(CH₃)₂-). The steric bulk of the gem-dimethyl group significantly retards nucleophilic attack by N3 on the bulky tosyl chloride.
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Salt Formation: Once N1 is sulfonylated, its lone pair is delocalized into the sulfonyl group, rendering it non-nucleophilic. N3, part of the resulting amidine system, retains nucleophilicity and reacts with the "soft" electrophile methyl iodide.
Part 4: Data Summary & Validation
| Compound | Key ¹H NMR Signals (CDCl₃/DMSO-d₆) | Melting Point | Role |
| 4,4-Dimethyl-2-imidazoline | δ 1.2 (s, 6H, Me), 3.2 (s, 2H, CH₂), 6.9 (s, 1H, C2-H) | Low melt / Oil | Core Scaffold |
| 1-Tosyl-4,4-dimethyl-2-imidazoline | δ 2.4 (s, 3H, Ar-Me), 1.3 (s, 6H, gem-Me), 7.3-7.8 (Ar-H) | 120–122 °C | Protected Intermediate |
| Target Salt (Iodide) | δ 3.1 (s, 3H, N-Me), 9.2 (s, 1H, C2-H), 1.4 (s, 6H) | >200 °C (dec) | Final Product |
Troubleshooting:
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Low Yield in Step 2: Ensure the imidazoline is dry. Water hydrolyzes TsCl.
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Oiling out in Step 3: If the salt comes out as an oil, induce crystallization by scratching the glass or adding a seed crystal. Trituration with dry ethyl acetate often solidifies the oil.
References
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Pandit, U. K., et al. (1983).[1] Models of folate coenzymes—VIII. Reaction of 1-tosyl-3,4,4-trimethyl-2-imidazolinium iodide with nucleophiles. Tetrahedron, 39(23), 3971-3979.
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Bieräugel, H., et al. (1984). Models of folate coenzymes—IX. Tetrahedron Letters,[1] 25.
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National Center for Biotechnology Information. (2024). Methyl Iodide Compound Summary. PubChem.
